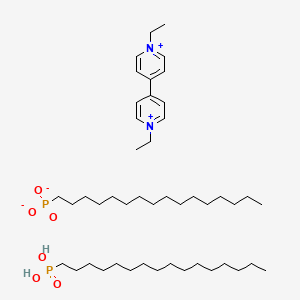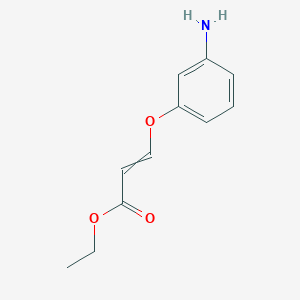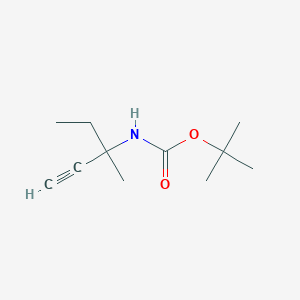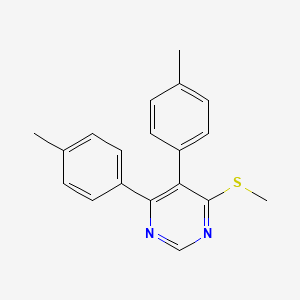
1-Ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;hexadecyl-dioxido-oxo-lambda5-phosphane;hexadecylphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;hexadecyl-dioxido-oxo-lambda5-phosphane;hexadecylphosphonic acid is a complex organic compound with a unique structure that combines pyridinium ions and phosphonic acid derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium involves the reaction of ethylpyridine with appropriate reagents to form the pyridinium ions. The hexadecyl-dioxido-oxo-lambda5-phosphane and hexadecylphosphonic acid components are typically synthesized through reactions involving phosphoric acid derivatives and long-chain alkyl groups. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and precise control of reaction parameters is crucial to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinium derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;hexadecyl-dioxido-oxo-lambda5-phosphane;hexadecylphosphonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Diethyl-4,4’-bipyridinium: Similar in structure but lacks the phosphonic acid components.
1-Ethyl-4-methoxycarbonylpyridinium iodide: Another pyridinium derivative with different functional groups.
Uniqueness
1-Ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;hexadecyl-dioxido-oxo-lambda5-phosphane;hexadecylphosphonic acid is unique due to its combination of pyridinium ions and phosphonic acid derivatives, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
649554-96-1 |
|---|---|
Molekularformel |
C46H86N2O6P2 |
Molekulargewicht |
825.1 g/mol |
IUPAC-Name |
1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;hexadecyl-dioxido-oxo-λ5-phosphane;hexadecylphosphonic acid |
InChI |
InChI=1S/2C16H35O3P.C14H18N2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19;1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14/h2*2-16H2,1H3,(H2,17,18,19);5-12H,3-4H2,1-2H3/q;;+2/p-2 |
InChI-Schlüssel |
ASCNFRVGTXJXHG-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCP(=O)(O)O.CCCCCCCCCCCCCCCCP(=O)([O-])[O-].CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-{[Butyl(methyl)amino]methyl}phenyl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12602062.png)



![(2R)-2-[(dibenzylamino)methyl]-3-methylbutan-1-ol](/img/structure/B12602087.png)
![1-Pyrrolidinecarboxylic acid,2-[[4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-1-piperidinyl]carbonyl]-,1,1-dimethylethyl ester,(2S)-](/img/structure/B12602097.png)

silane](/img/structure/B12602111.png)
![5-Chloro-2-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12602112.png)

![({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12602116.png)
![4-Thiazolidinone, 2-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]-](/img/structure/B12602132.png)

![Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate](/img/structure/B12602137.png)
